![molecular formula C9H8Cl4OS B15076213 Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- CAS No. 89227-86-1](/img/structure/B15076213.png)
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. This compound is characterized by the presence of trichloroethanol and chlorophenyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- typically involves the chlorination of dichlorodiphenyltrichloroethane (DDT) to form an intermediate compound, which is then hydrolyzed to produce the final product . The reaction conditions often include the use of chlorinating agents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve efficient production. The final product is then purified through various techniques such as distillation and crystallization to ensure it meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce chlorinated alcohols, while reduction could yield simpler hydrocarbons. Substitution reactions often result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is conducted on its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- include:
Dicofol: An organochlorine pesticide with a similar structure and chemical properties.
DDT: A well-known pesticide that shares structural similarities with this compound.
Uniqueness
What sets Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in certain industrial and research applications where other compounds may not be as effective .
Propiedades
Número CAS |
89227-86-1 |
|---|---|
Fórmula molecular |
C9H8Cl4OS |
Peso molecular |
306.0 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-[(4-chlorophenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C9H8Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,8,14H,5H2 |
Clave InChI |
BOCIJEAEALDCIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC(C(Cl)(Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
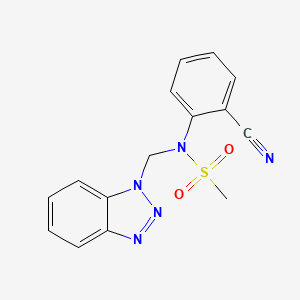
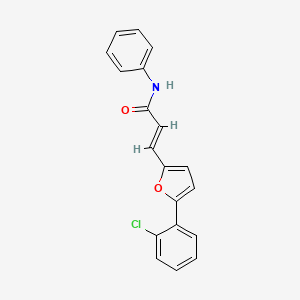
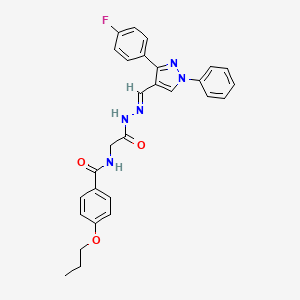
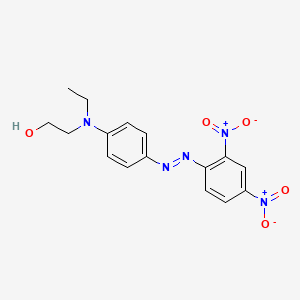
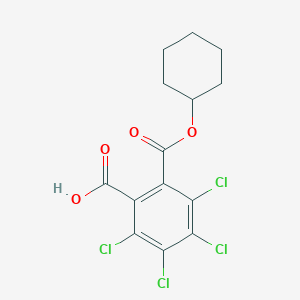
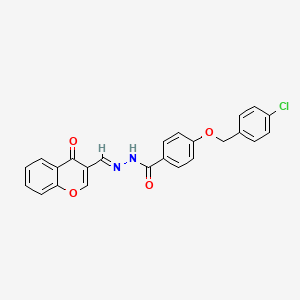
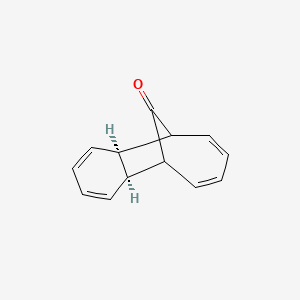
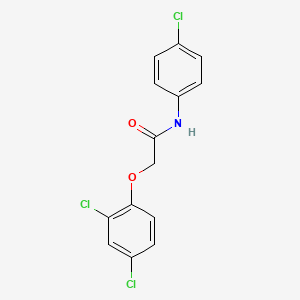
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
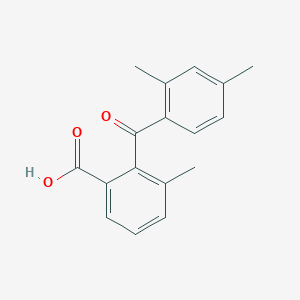
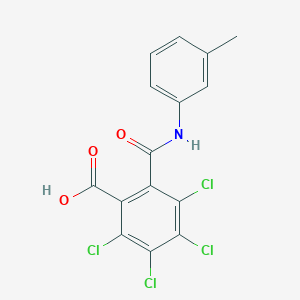
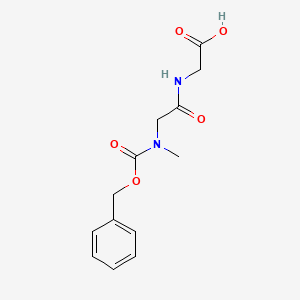
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)
